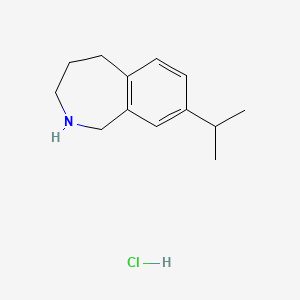

2-(二氟甲基)-1,3-苯并噻唑-7-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde” likely belongs to the class of organofluorine compounds. Organofluorine compounds are of considerable interest in diverse fields of science because of their unique physical and chemical properties . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

While specific synthesis methods for “2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde” are not available, difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Chemical Reactions Analysis

Difluoromethylation reactions are known to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .科学研究应用

Pharmaceuticals

The incorporation of difluoromethyl groups into pharmaceutical compounds can significantly enhance their metabolic stability, solubility, and lipophilicity . This compound, with its difluoromethyl group, could be used to modify the physical properties of drugs, potentially leading to improved efficacy and reduced side effects.

Agrochemicals

In agrochemistry, the difluoromethyl group is valued for its ability to improve the biological activity of compounds . “2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde” could be utilized in the synthesis of new agrochemicals with enhanced potency and selectivity.

Materials Science

The unique properties imparted by the difluoromethyl group, such as increased stability and altered electronic characteristics, make it a valuable addition to materials used in various applications, including the development of novel polymers or coatings .

Organic Synthesis

This compound can serve as a building block in organic synthesis, particularly in the late-stage functionalization of molecules. It offers a pathway to introduce difluoromethyl groups into complex molecules, which can be a crucial step in synthesizing new organic compounds .

Medicinal Chemistry

The difluoromethyl group is isosteric and isopolar to the hydroxyl and thiol groups, making it a strategic substitute in drug design. It can act as a lipophilic hydrogen bond donor, which is advantageous in the development of new medications .

Environmental Science

While direct applications in environmental science are not explicitly detailed, the principles of late-stage difluoromethylation could be applied to the synthesis of environmentally friendly compounds or in the study of environmental pollutants .

Analytical Chemistry

In analytical chemistry, “2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde” could be used in the development of new analytical reagents or methods for detecting specific substances, leveraging the reactivity of the difluoromethyl group .

Radiolabeling and Imaging

The difluoromethyl group can be used in radiolabeling for imaging techniques such as positron emission tomography (PET), providing a way to track biological processes in real-time .

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been known to target proteins involved in cellular processes

Mode of Action

The exact mode of action of 2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde is currently unknown. It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially lead to changes in cellular function, but more research is needed to confirm this.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability and its overall effect on the body .

Result of Action

Similar compounds have been known to have significant effects at the molecular and cellular level . More research is needed to understand the specific effects of this compound.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

属性

IUPAC Name |

2-(difluoromethyl)-1,3-benzothiazole-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NOS/c10-8(11)9-12-6-3-1-2-5(4-13)7(6)14-9/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFPGRHCGXJNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(S2)C(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2,6-dimethylmorpholine](/img/structure/B2956985.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2956986.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2956994.png)

![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2956997.png)

![3-Bromo-4-[1-[(2-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2956998.png)

![Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate](/img/structure/B2956999.png)

![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)